molecular formula BrH4N B8815075 Amine hydrobromide

Amine hydrobromide

Cat. No.: B8815075
M. Wt: 97.94 g/mol
InChI Key: SWLVFNYSXGMGBS-UHFFFAOYSA-N
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Description

Amine hydrobromide refers to a class of organic salts formed by the reaction of an amine with hydrobromic acid (HBr). These compounds are characterized by the presence of a protonated amine group (NH₃⁺ or substituted variants) paired with a bromide anion (Br⁻). The formation of hydrobromide salts is often employed to enhance the solubility, stability, or bioavailability of amine-containing pharmaceuticals and agrochemicals .

Structurally, amine hydrobromides exhibit ionic bonding, which influences their physical properties, such as higher melting points and improved crystallinity compared to their free base counterparts. For example, methanthis compound (CH₃NH₂·HBr) has a molecular weight of 111.97 g/mol and is utilized in synthetic chemistry for its hygroscopic nature and reactivity in alkylation reactions . Notably, complex derivatives like [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)this compound demonstrate multifunctional pharmacological activities, including cardioprotective, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula

BrH4N

Molecular Weight

97.94 g/mol

IUPAC Name

azane;hydrobromide

InChI

InChI=1S/BrH.H3N/h1H;1H3

InChI Key

SWLVFNYSXGMGBS-UHFFFAOYSA-N

Canonical SMILES

N.Br

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base Neutralization

Amine hydrobromides undergo rapid deprotonation with strong bases (e.g., NaOH, KOH) to regenerate the parent amine and sodium bromide:

RNH3+Br+NaOHRNH2+NaBr+H2O\text{RNH}_3^+ \text{Br}^- + \text{NaOH} \rightarrow \text{RNH}_2 + \text{NaBr} + \text{H}_2\text{O}

This reaction is foundational for recovering amines from their salts in synthetic workflows .

Alkylation

After deprotonation, primary and secondary amines react with alkyl halides via an S<sub>N</sub>2 mechanism. For example:

RNH2+R’XRNHR’+HX\text{RNH}_2 + \text{R'X} \rightarrow \text{RNHR'} + \text{HX}

Excess ammonia or tertiary amines (e.g., Et<sub>3</sub>N) are often used to drive monosubstitution .

Acylation

Amine hydrobromides require deprotonation (via NaOH or NaHCO<sub>3</sub>) to react with acyl chlorides, forming amides:

RNH2+ClCO2R’RNHCOR’+HCl\text{RNH}_2 + \text{ClCO}_2\text{R'} \rightarrow \text{RNHCOR'} + \text{HCl}

Tertiary amine hydrobromides cannot undergo acylation due to the absence of an N–H bond .

Hofmann Elimination

Quaternary ammonium salts derived from amine hydrobromides (via exhaustive methylation with CH<sub>3</sub>I) eliminate under basic conditions (Ag<sub>2</sub>O, heat) to form alkenes:

RN+(CH3)3BrAg2O, heatAlkene+(CH3)3N\text{RN}^+(\text{CH}_3)_3 \text{Br}^- \xrightarrow{\text{Ag}_2\text{O, heat}} \text{Alkene} + (\text{CH}_3)_3\text{N}

The reaction follows an E2 mechanism, favoring the less substituted alkene (Hofmann rule) due to steric hindrance from the bulky leaving group .

SubstrateConditionsMajor ProductSelectivity
(1-Methylbutyl)NH<sub>3</sub><sup>+</sup>Br<sup>−</sup>CH<sub>3</sub>I (excess), Ag<sub>2</sub>O1-PenteneHofmann orientation

Reaction with Nitrous Acid

Primary aliphatic amine hydrobromides react with HNO<sub>2</sub> (generated from NaNO<sub>2</sub> + HCl) to form unstable diazonium salts that decompose into nitrogen gas and carbocations. These intermediates yield alcohols (major) or alkenes:

RNH3+BrHNO2R+ROH or Alkene\text{RNH}_3^+ \text{Br}^- \xrightarrow{\text{HNO}_2} \text{R}^+ \rightarrow \text{ROH or Alkene}

Aromatic analogues (e.g., aniline hydrobromide) form stable diazonium salts at 0–5°C, pivotal in azo dye synthesis .

Halogenation

Amine hydrobromides react with halogens (Cl<sub>2</sub>, Br<sub>2</sub>) or hypohalous acids (HOCl) to form N-halogenated derivatives:

RNH3+Br+Cl2RNCl2+HBr\text{RNH}_3^+ \text{Br}^- + \text{Cl}_2 \rightarrow \text{RNCl}_2 + \text{HBr}

Primary amines yield N-chloro and N,N-dichloro products, while tertiary amines eliminate alkyl groups as aldehydes/ketones .

Hydroboration

Iodine-activated hydroboration of homoallylic amine hydrobromides proceeds intramolecularly, yielding cyclic boranes with high regiocontrol (up to 90% selectivity). For example:

Homoallylic NH3+BrI2,BH3Cyclic borane\text{Homoallylic NH}_3^+ \text{Br}^- \xrightarrow{\text{I}_2, \text{BH}_3} \text{Cyclic borane}

This contrasts with intermolecular hydroboration using THF·BH<sub>3</sub>, which exhibits lower regioselectivity .

Comparison with Similar Compounds

Table 1: Comparative Properties of Amine Hydrobromides and Analogous Salts

Compound Molecular Formula Molecular Weight (g/mol) Solubility (H₂O) Stability Notes Key Applications
Methanamine hydrobromide CH₆BrN 111.97 Highly soluble Hygroscopic; stable at RT Alkylation reagent
Anisodine hydrobromide C₁₇H₂₃NO₃·HBr 370.28 Moderately soluble Sensitive to moisture Anticholinergic agent
[3-Allyl-thiazole]this compound C₂₀H₁₈F₃N₂S·HBr 453.34 Poorly soluble Stable under inert conditions Anticancer therapy
Benzimidazole, 5-amino-, hydrochloride C₇H₇N₃·HCl 169.61 Highly soluble Deliquescent; light-sensitive Antimicrobial agent

Key Observations :

  • Solubility : Amine hydrochlorides (e.g., benzimidazole hydrochloride) generally exhibit higher aqueous solubility than hydrobromides due to the smaller ionic radius of Cl⁻ vs. Br⁻ .
  • Stability : Methanthis compound’s hygroscopicity necessitates airtight storage, whereas the thiazole-derived hydrobromide shows greater thermal stability, critical for pharmaceutical formulations .

Pharmacological Activity

Table 2: Anticancer Activity of [3-Allyl-thiazole]this compound vs. Analogues

Cell Line IC₅₀ (μg/mL) Comparative Efficacy (vs. Cisplatin)
Leukemia (HL-60) 7.5–8.9 2× more potent
Cervical (KB3-1) 63.1 1.5× less potent
Lung (A549) 25.4 Comparable

This thiazole-derived hydrobromide exhibits selective cytotoxicity, with leukemia cells being most sensitive (IC₅₀: 7.5–8.9 μg/mL) . In contrast, Anisodthis compound primarily targets muscarinic receptors, highlighting divergent therapeutic niches .

Table 3: Hazard Comparison

Compound Hazard Class First Aid Measures
Methanthis compound Irritant (skin/eyes) Rinse with water; seek medical aid
Anisodine hydrobromide Toxic if ingested Induce vomiting; administer activated charcoal

Q & A

Q. What are the key steps to synthesize and characterize amine hydrobromide derivatives for pharmacological studies?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions, with hydrobromic acid used to stabilize the amine salt. Characterization requires NMR (<sup>1</sup>H/<sup>13</sup>C) for structural confirmation, mass spectrometry for molecular weight validation, and X-ray crystallography for stereochemical analysis. For example, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)this compound was synthesized via thiazole ring formation followed by hydrobromide salt precipitation . Purity should be verified via HPLC (>95%) and elemental analysis.

Q. How do researchers select appropriate cell lines for evaluating the cytotoxic activity of this compound compounds?

  • Methodological Answer : Cell line selection depends on the hypothesized therapeutic target. For instance, leukemia (HL-60, Jurkat), hepatocarcinoma (HepG2), and glioblastoma (U251) lines were chosen to assess tissue-specific cytotoxicity of a thiazole-based this compound derivative. Prioritize cell lines with well-characterized genetic profiles and sensitivity to related compounds. Dose-response curves (IC50) should be generated using MTT or SRB assays, with triplicate replicates to ensure reproducibility .

Q. What statistical tools are recommended for analyzing discrepancies in IC50 values across cell lines?

  • Methodological Answer : Use ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to compare IC50 values between cell lines. For example, leukemia cells showed significantly lower IC50 (7.5–8.9 µg/mL) compared to glioblastoma (15–20 µg/mL), suggesting tissue-specific efficacy . Pairwise t-tests with Bonferroni correction can address multiple comparisons. Data visualization tools like heatmaps or box plots highlight trends in cytotoxicity rankings.

Advanced Research Questions

Q. How can researchers reconcile contradictory results between in vitro cytotoxicity and in vivo therapeutic efficacy for this compound compounds?

  • Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). To address this:
  • Conduct ADME studies (e.g., plasma protein binding, microsomal stability).
  • Use orthotopic or patient-derived xenograft (PDX) models to better mimic human physiology.
  • Validate target engagement via immunohistochemistry or Western blotting in treated tissues. For example, dual cardioprotective and anticancer effects in [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)this compound required in vivo validation in murine models .

Q. What experimental designs optimize the formulation of this compound salts for enhanced solubility and stability?

  • Methodological Answer : Use a Design of Experiments (DoE) approach:
  • Variables : pH, co-solvents (e.g., PEG 400), and lyoprotectants (e.g., trehalose).
  • Response Surface Methodology (RSM) : Optimize solubility/stability using central composite designs.
  • Analytical Tools : Dynamic light scattering (DLS) for particle size analysis and accelerated stability testing (40°C/75% RH for 3 months). For nasal gel formulations, poloxamer-based thermosensitive systems improved retention of citalopram hydrobromide .

Q. How can researchers validate the dual pharmacological mechanisms (e.g., cardioprotective and anticancer) of this compound derivatives?

  • Methodological Answer :
  • Cardioprotection : Measure biomarkers like troponin-I, CK-MB, and oxidative stress markers (MDA, SOD) in ischemia-reperfusion models .
  • Anticancer Activity : Assess apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and mitochondrial membrane potential (JC-1 assay). Dual mechanisms were confirmed in [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)this compound via transcriptomic profiling (RNA-seq) and pathway enrichment analysis .

Data Handling and Validation

Q. What strategies ensure reproducibility in cytotoxicity assays for this compound compounds?

  • Methodological Answer :
  • Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Normalize data to vehicle-treated cells and account for batch effects.
  • Use automated cell counters and plate readers to minimize human error.
  • Publish raw data (e.g., IC50 curves) in supplementary materials for transparency .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :
  • Implement Quality by Design (QbD) principles: Critical process parameters (CPPs) like reaction temperature and stoichiometry should be tightly controlled.
  • Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring.
  • Validate each batch via comparative NMR and LC-MS profiling .

Ethical and Reporting Standards

Q. What guidelines should be followed when reporting this compound research in preclinical studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines:
  • Detail animal models (e.g., Swiss albino mice, 20–25 g) and ethical approval.
  • Report sample size justification, randomization, and blinding methods.
  • Disclose conflicts of interest and funding sources (e.g., International Research and Innovation in Medicine Program) .

Q. How can researchers structure a scientific abstract to highlight both methodological rigor and novel findings?

  • Methodological Answer :
  • Objective : State the hypothesis (e.g., "Evaluating dual cardioprotective and anticancer effects").
  • Methods : Summarize key techniques (e.g., "IC50 determination in 9 cell lines, murine ischemia models").
  • Results : Highlight tissue-specific efficacy rankings (e.g., "Leukemia > hepatocarcinoma > glioblastoma").
  • Significance : Emphasize translational potential (e.g., "Novel chemotherapy agent with reduced cardiotoxicity") .

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